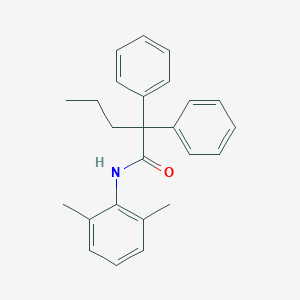![molecular formula C19H15N5O2S B286653 Methyl 4-{6-[(7-methyl-1,2-benzisoxazol-3-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether](/img/structure/B286653.png)
Methyl 4-{6-[(7-methyl-1,2-benzisoxazol-3-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-{6-[(7-methyl-1,2-benzisoxazol-3-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of Methyl 4-{6-[(7-methyl-1,2-benzisoxazol-3-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by binding to specific receptors.
Biochemical and Physiological Effects:
Studies have shown that Methyl 4-{6-[(7-methyl-1,2-benzisoxazol-3-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether has various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. It has also been shown to have antibacterial and antifungal properties.
実験室実験の利点と制限
One of the advantages of using Methyl 4-{6-[(7-methyl-1,2-benzisoxazol-3-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether in lab experiments is its potential as a fluorescent probe for detecting metal ions. However, one limitation is that the compound may exhibit cytotoxicity at high concentrations, which may affect the accuracy of the results.
将来の方向性
There are several future directions for the study of Methyl 4-{6-[(7-methyl-1,2-benzisoxazol-3-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether. One direction is to further investigate its anti-inflammatory and anti-tumor activities and to explore its potential use in the treatment of inflammatory diseases and cancer. Another direction is to study its potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, further research is needed to understand the mechanism of action of the compound and to optimize its synthesis method to improve its efficacy and reduce its cytotoxicity.
Conclusion:
Methyl 4-{6-[(7-methyl-1,2-benzisoxazol-3-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to explore its applications in various fields of science.
合成法
The synthesis of Methyl 4-{6-[(7-methyl-1,2-benzisoxazol-3-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether involves the reaction of 7-methyl-1,2-benzisoxazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-(2-aminoethyl)phenol and sodium azide to form the triazole ring. Finally, the reaction with methyl iodide leads to the formation of the desired compound.
科学的研究の応用
Methyl 4-{6-[(7-methyl-1,2-benzisoxazol-3-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether has been extensively studied for its potential applications in various fields of science. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been studied for its potential use as a fluorescent probe for detecting metal ions.
特性
分子式 |
C19H15N5O2S |
|---|---|
分子量 |
377.4 g/mol |
IUPAC名 |
3-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl]-7-methyl-1,2-benzoxazole |
InChI |
InChI=1S/C19H15N5O2S/c1-11-4-3-5-14-15(23-26-17(11)14)10-16-22-24-18(20-21-19(24)27-16)12-6-8-13(25-2)9-7-12/h3-9H,10H2,1-2H3 |
InChIキー |
XLSMHDAOMIVNOZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=C1ON=C2CC3=NN4C(=NN=C4S3)C5=CC=C(C=C5)OC |
正規SMILES |
CC1=C2C(=CC=C1)C(=NO2)CC3=NN4C(=NN=C4S3)C5=CC=C(C=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide](/img/structure/B286570.png)

![N-[2-(dimethylamino)ethyl]-3-methyl-2-phenylbutanamide](/img/structure/B286573.png)

![2-cyclopentyl-N-[cyclopentyl(phenyl)methyl]-2-phenylacetamide](/img/structure/B286575.png)
![2-bromo-N-[cyclopentyl(phenyl)methyl]benzamide](/img/structure/B286576.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide](/img/structure/B286578.png)
![3-fluoro-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B286581.png)
![N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide](/img/structure/B286582.png)

![N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide](/img/structure/B286589.png)
![N-[(4-bromophenyl)(phenyl)methyl]-3-phenylpropanamide](/img/structure/B286590.png)
![N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-3-phenylpropanamide](/img/structure/B286591.png)
